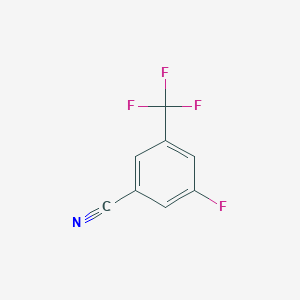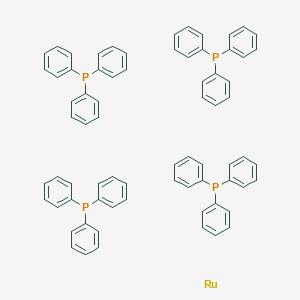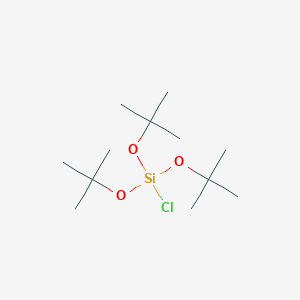
Z-Tyr-Ser methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Tyr-Ser methyl ester is a synthetic dipeptide derivative composed of tyrosine and serine residues, with a methyl ester group attached to the carboxyl terminus
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Ser methyl ester typically involves the coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of tyrosine and serine. The protected tyrosine is then coupled with the protected serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed, and the resulting dipeptide is esterified with methanol in the presence of an acid catalyst to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
化学反应分析
Types of Reactions: Z-Tyr-Ser methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Substitution: The hydroxyl group of the serine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: Tyrosine-serine dipeptide and methanol.
Oxidation: Quinone derivatives of tyrosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Z-Tyr-Ser methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications in drug development and delivery.
Industry: Utilized in the production of peptide-based materials and as a building block for more complex molecules
作用机制
The mechanism of action of Z-Tyr-Ser methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the serine residue can form covalent bonds with active site residues of enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Z-Tyr-Gly methyl ester: Similar structure but with glycine instead of serine.
Z-Tyr-Ala methyl ester: Similar structure but with alanine instead of serine.
Z-Tyr-Thr methyl ester: Similar structure but with threonine instead of serine.
Uniqueness: Z-Tyr-Ser methyl ester is unique due to the presence of both tyrosine and serine residues, which allows it to participate in a wide range of chemical reactions and interactions. The hydroxyl group of serine provides additional reactivity compared to glycine or alanine derivatives, making it a versatile compound for various applications .
属性
IUPAC Name |
methyl 3-hydroxy-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-29-20(27)18(12-24)22-19(26)17(11-14-7-9-16(25)10-8-14)23-21(28)30-13-15-5-3-2-4-6-15/h2-10,17-18,24-25H,11-13H2,1H3,(H,22,26)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWDERLOWWHARO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398933 |
Source


|
| Record name | Z-Tyr-Ser methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15364-45-1 |
Source


|
| Record name | Z-Tyr-Ser methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
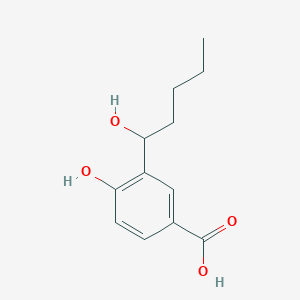
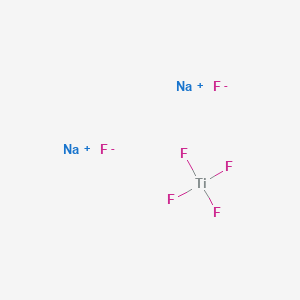


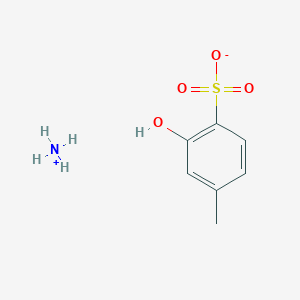

![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)

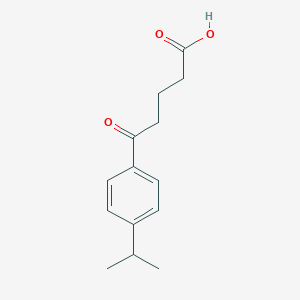
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)
